

Discovery and first reported synthesis of 2methanesulfonyl-1,3,5-trimethylbenzene

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Compound of Interest

2-methanesulfonyl-1,3,5trimethylbenzene

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A Technical Guide to the Synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of **2-methanesulfonyl-1,3,5-trimethylbenzene**, also known as mesityl methyl sulfone. While a singular, historically definitive report of its first synthesis is not readily apparent in surveyed literature, this guide outlines a robust and plausible synthetic pathway based on established, contemporary chemical methodologies. The methyl sulfone moiety is a significant functional group in medicinal chemistry, often employed to enhance the physicochemical properties of bioactive molecules. This guide presents detailed experimental protocols, physicochemical data, and a visual representation of the synthetic workflow, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Physicochemical Properties

The fundamental properties of **2-methanesulfonyl-1,3,5-trimethylbenzene** are summarized below. This data is essential for its handling, characterization, and application in a research setting.



Property	Value
IUPAC Name	2-(Methanesulfonyl)-1,3,5-trimethylbenzene
Synonyms	Mesityl methyl sulfone, (2,4,6- Trimethylphenyl)methylsulfone
CAS Number	6462-31-3
Molecular Formula	C10H14O2S
Molecular Weight	198.28 g/mol
Appearance	Solid (form may vary)
Topological Polar Surface Area	42.5 Ų
Hydrogen Bond Acceptor Count	2

Proposed Synthetic Pathway

The synthesis of **2-methanesulfonyl-1,3,5-trimethylbenzene** can be efficiently achieved via a two-step process. This pathway begins with the formation of the precursor sulfide, 2-(methylthio)-1,3,5-trimethylbenzene, followed by its oxidation to the target sulfone. This approach is a common and reliable strategy for the preparation of aryl sulfones.[1]

Logical Workflow of the Synthesis



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Caption: A two-step synthetic workflow for **2-methanesulfonyl-1,3,5-trimethylbenzene**.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of **2-methanesulfonyl-1,3,5-trimethylbenzene**. Safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are mandatory.



Step 1: Synthesis of 2-(methylthio)-1,3,5-trimethylbenzene

This procedure involves the formation of a Grignard reagent from 2-bromomesitylene, which is then reacted with dimethyl disulfide to yield the corresponding aryl methyl sulfide.

Materials and Reagents:

- 2-Bromomesitylene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Dimethyl disulfide (DMDS)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane
- Ethyl acetate

Procedure:

- Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The system is purged with dry nitrogen. A solution of 2-bromomesitylene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and gently heated if necessary to maintain a steady reflux until the magnesium is consumed. The resulting grey-brown solution is 2-mesitylmagnesium bromide.
- Thioether Formation: The Grignard solution is cooled to 0 °C in an ice bath. Dimethyl disulfide (1.1 eq) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.



- Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then carefully quenched by the slow addition of 1 M HCl at 0 °C.
- Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, and then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(methylthio)-1,3,5-trimethylbenzene.

Step 2: Synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene

This protocol describes the oxidation of the previously synthesized sulfide to the target sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[2][3]

Materials and Reagents:

- 2-(Methylthio)-1,3,5-trimethylbenzene
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
- Dichloromethane (DCM)
- Saturated aqueous sodium sulfite (Na₂SO₃)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

 Reaction Setup: 2-(Methylthio)-1,3,5-trimethylbenzene (1.0 eq) is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.



- Oxidation: m-CPBA (2.2 eq) is added portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled again to 0 °C, and saturated aqueous sodium sulfite is added to quench any excess peroxide. The mixture is stirred for 20 minutes.
- Extraction and Purification: The organic layer is separated, washed sequentially with saturated aqueous NaHCO₃ (three times) and brine, and then dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure to yield the crude product. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure **2-methanesulfonyl-1,3,5-trimethylbenzene**.

Relevance in Drug Development

The methyl sulfone (MeSO₂) group is a key substituent in modern medicinal chemistry.[1] Its inclusion in a molecule, such as in **2-methanesulfonyl-1,3,5-trimethylbenzene**, can impart several desirable properties:

- Increased Polarity and Solubility: The sulfone group is highly polar and can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a drug candidate.
- Metabolic Stability: The sulfur atom in a sulfone is in its highest oxidation state, making it resistant to further oxidative metabolism, which can enhance the pharmacokinetic profile of a compound.
- Modulation of Electronic Properties: As an electron-withdrawing group, it can influence the
 electronic environment of the aromatic ring, which can be crucial for tuning binding affinities
 to biological targets.

The symmetric trimethylbenzene (mesityl) scaffold provides a sterically hindered and lipophilic core, which, when combined with the polar sulfone group, results in an amphipathic structure. This structural motif could be explored as a fragment or building block in the design of new therapeutic agents where modulation of solubility, metabolic stability, and target engagement are critical design parameters.



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